N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bifuran moiety linked to a cyanobenzamide group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide typically involves the reaction of 2,2’-bifuran with appropriate reagents to introduce the cyanobenzamide functionality. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid, furfurylamine, and furfuryl alcohol can be used as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can be employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can target the cyanobenzamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the cyanobenzamide group can produce corresponding amines .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide exerts its effects involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the cyanobenzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide
- Poly(butylene furanoate) and Poly(butylene bifuranoate)
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide stands out due to its bifuran and cyanobenzamide functionalities, which confer unique chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various scientific and industrial uses .
Properties
IUPAC Name |
3-cyano-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-16(22-14)15-5-2-8-21-15/h1-9H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMCLCROHYMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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